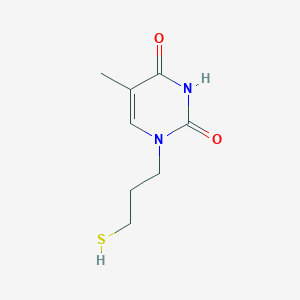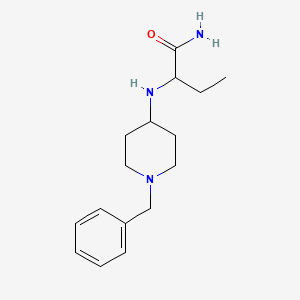
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is an organic compound characterized by the presence of a benzenesulfinyl group attached to a nonane backbone with two chlorine atoms and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL typically involves the reaction of benzenesulfinyl chloride with a suitable nonane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfinyl group can be reduced to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL involves its interaction with molecular targets, such as enzymes or receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atoms and hydroxyl group also contribute to the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
1-(Benzenesulfonyl)-1,1-dichlorononan-2-OL: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1-(Benzenesulfinyl)-1,1-dichlorooctan-2-OL: Similar structure but with an octane backbone instead of nonane.
1-(Benzenesulfinyl)-1,1-dichlorodecan-2-OL: Similar structure but with a decane backbone instead of nonane.
Uniqueness: 1-(Benzenesulfinyl)-1,1-dichlorononan-2-OL is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
86002-01-9 |
|---|---|
Molekularformel |
C15H22Cl2O2S |
Molekulargewicht |
337.3 g/mol |
IUPAC-Name |
1-(benzenesulfinyl)-1,1-dichlorononan-2-ol |
InChI |
InChI=1S/C15H22Cl2O2S/c1-2-3-4-5-9-12-14(18)15(16,17)20(19)13-10-7-6-8-11-13/h6-8,10-11,14,18H,2-5,9,12H2,1H3 |
InChI-Schlüssel |
ZMMFELQPBCXFLG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(C(S(=O)C1=CC=CC=C1)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-{3-[Ethanethioyl(methyl)amino]propyl} ethanethioate](/img/structure/B14417909.png)
![1,2-Propanediol, 3-[(2-methoxyphenyl)methoxy]-](/img/structure/B14417914.png)
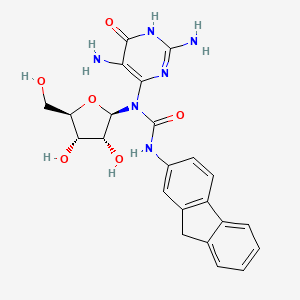


![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

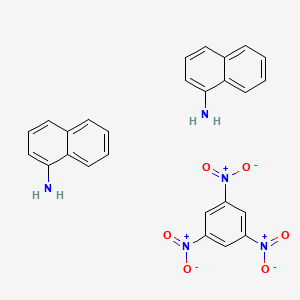
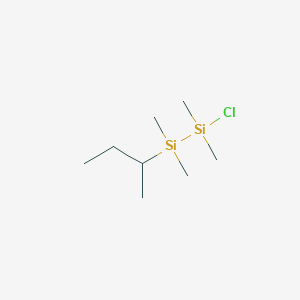

![N,N-Dibenzyl-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B14417967.png)
